4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[(2-chlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIBZDPCIXKHCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589362 | |
| Record name | 4-[(2-Chlorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614731-37-2 | |
| Record name | 4-[(2-Chlorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 2-chlorophenol with piperidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The general reaction scheme is as follows:
Formation of Intermediate: 2-chlorophenol reacts with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Hydrochloride Salt: The intermediate is treated with hydrochloric acid to form 4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride.
Industrial Production Methods
In an industrial setting, the production of 4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.
Scientific Research Applications
Medicinal Chemistry
4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride is being investigated for its potential therapeutic applications, particularly in the treatment of various neurological disorders. Its structural characteristics allow it to interact with neurotransmitter systems, making it a candidate for developing drugs aimed at conditions such as anxiety, depression, and other mood disorders.
- Potential Therapeutic Uses :
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies have shown that it can induce apoptosis in cancer cells, particularly in hematological malignancies. The compound has been associated with increased expression of pro-apoptotic genes such as p53 and Bax.
- Neuropharmacological Effects : Behavioral studies in rodent models suggest that it may reduce anxiety-like behaviors, indicating potential use as an anxiolytic agent.
- Anti-inflammatory Properties : In vitro assays demonstrated its ability to inhibit inflammatory markers such as COX-2 and iNOS in activated macrophages, suggesting therapeutic potential for inflammatory diseases.
Data Table: Biological Activities and Their Mechanisms
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cells | |
| Neuropharmacological | Modulation of neurotransmitter release | |
| Anti-inflammatory | Inhibition of COX-2 and iNOS expressions |
Case Study 1: Antitumor Efficacy
In a study evaluating various piperidine derivatives, 4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride significantly reduced cell viability in multiple hematological cancer cell lines. The mechanism was linked to apoptosis induction through increased expression of pro-apoptotic genes.
Case Study 2: Neuropharmacological Assessment
A behavioral study assessed the effects on anxiety-like behaviors in rodent models. Treatment with this compound led to a significant reduction in anxiety-related behaviors as measured by the elevated plus maze test.
Case Study 3: Anti-inflammatory Activity
In vitro assays demonstrated that the compound effectively inhibited the expression of inflammatory markers COX-2 and iNOS in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Research Findings
Recent findings emphasize the importance of structure-activity relationships (SAR) in understanding the biological activity of piperidine derivatives. Modifications to the piperidine ring and substituents can significantly influence potency and selectivity for various biological targets:
- SAR Analysis : Studies indicate that electron-withdrawing groups enhance anti-inflammatory activity by increasing electrophilicity.
- Computational Studies : Molecular docking simulations suggest favorable interactions between this compound and key receptors involved in neurotransmission and inflammation .
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Halogen and Alkyl Substituents
4-[[(2-Chloro-6-fluorophenyl)methoxy]methyl]piperidine hydrochloride Structure: Contains a chloro and fluorine substituent at positions 2 and 6 on the phenyl ring, linked via a methoxy methyl group. The hydrochloride salt improves aqueous solubility (>95% purity reported) . Applications: Investigated for CNS activity but discontinued commercially, suggesting synthesis or stability challenges .
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride Structure: Features a chloro group at position 4 and an ethyl group at position 3 on the phenyl ring. Molecular Formula: C₁₄H₂₁Cl₂NO. Properties: The ethyl group introduces hydrophobicity, which may prolong half-life but reduce solubility. No toxicity data available .
4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride Structure: Chloro at position 4 with methyl groups at positions 3 and 4. Molecular Formula: C₁₄H₁₉Cl₂NO. Classified as an irritant .
Nitro and Trifluoromethyl Groups
4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride Structure: Nitro group at position 6 and fluoro at position 2. Molecular Formula: C₁₂H₁₆ClFN₂O₃. Properties: The nitro group may confer redox activity but raises toxicity concerns. Molar mass: 290.72 g/mol .
4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride Structure: Trifluoromethyl group at position 3. Molecular Formula: C₁₂H₁₃F₃ClNO. Properties: The CF₃ group enhances lipophilicity and resistance to oxidation. CAS RN: 337912-66-0 .
Piperidine Core Modifications
3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride Structure: Substituent on the piperidine ring at position 3 instead of 4. Molecular Formula: C₁₅H₂₁Cl₂NO. Properties: Altered stereochemistry may affect receptor binding. Discontinued commercially .
4-(Diphenylmethoxy)piperidine Hydrochloride Structure: Diphenylmethoxy group instead of chlorophenoxy. Molecular Formula: C₁₈H₂₁NO·HCl. Properties: Higher molecular weight (303.83 g/mol) and aromaticity reduce solubility. Acute toxicity noted as "harmful" with delayed effects .
Pharmacological and Toxicological Profiles
Key Findings and Implications
- Substituent Impact : Halogens (Cl, F) improve metabolic stability, while alkyl groups (ethyl, methyl) modulate lipophilicity. Nitro groups introduce toxicity risks .
- Solubility : Hydrochloride salts universally enhance water solubility, critical for drug delivery .
- Regulatory Status : Many analogs lack comprehensive toxicity or environmental impact data, highlighting regulatory gaps .
- Commercial Viability : Several compounds (e.g., CAS 1289387-33-2) are discontinued, suggesting challenges in synthesis or clinical translation .
Biological Activity
4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride is a chemical compound characterized by its piperidine core and the presence of a chlorophenoxy group. Its molecular formula is C12H17Cl2NO, and it is often utilized in various biological and chemical research applications due to its unique structural properties.
Synthesis and Preparation
The synthesis of 4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 2-chlorophenol with piperidine in the presence of a base, followed by treatment with hydrochloric acid to form the hydrochloride salt. The general reaction scheme can be summarized as follows:
- Formation of Intermediate :
- 2-chlorophenol + Piperidine + Base (e.g., NaOH or K2CO3) → Intermediate
- Formation of Hydrochloride Salt :
- Intermediate + HCl → 4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride
Biological Activity
The biological activity of 4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride has been the focus of several studies, particularly regarding its potential therapeutic applications.
The compound interacts with specific molecular targets, including receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, which are currently under investigation for potential therapeutic uses.
Anticancer Activity
Recent studies have explored the anticancer properties of compounds related to 4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride. For instance, SAR (Structure-Activity Relationship) analyses indicate that modifications to the phenyl ring can significantly influence anticancer activity. Notably, derivatives with electron-withdrawing groups such as chlorine have shown enhanced efficacy in inhibiting cancer cell proliferation .
Case Studies and Research Findings
- Anticonvulsant Properties : A study on similar piperidine derivatives demonstrated significant anticonvulsant effects, suggesting that compounds with structural similarities may exhibit comparable activity .
- In Vitro Studies : In vitro assays have indicated that certain derivatives exhibit potent activity against specific cancer cell lines, with IC50 values lower than standard treatments . This highlights the potential for developing new therapeutic agents based on this compound.
- Chemical Properties : The compound's ability to undergo various chemical reactions, such as oxidation and substitution, allows for further modifications that could enhance its biological activity .
Comparative Analysis
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride | Structure | Potential anticancer and anticonvulsant |
| 4-[(2-Bromophenoxy)methyl]piperidine hydrochloride | Similar | Varies based on halogen substitution |
| 4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride | Similar | Varies based on halogen substitution |
Q & A
Q. How can solubility challenges be overcome in formulation studies?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
